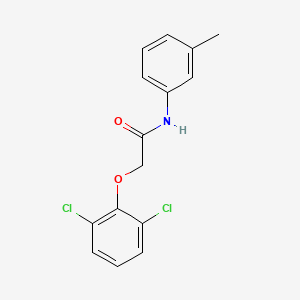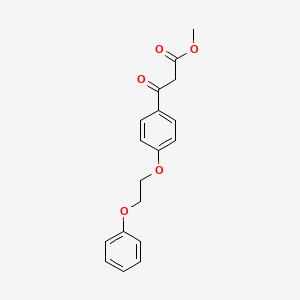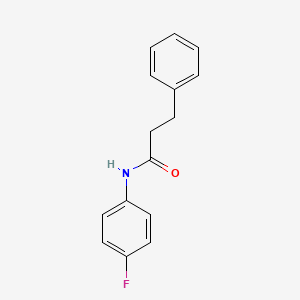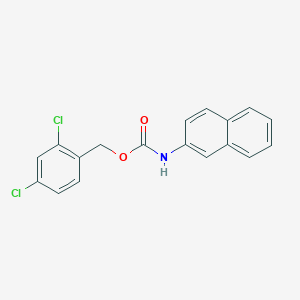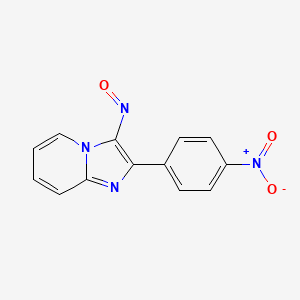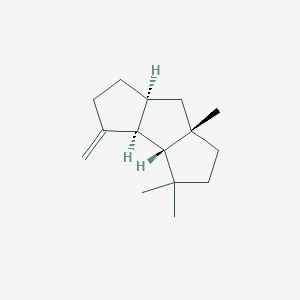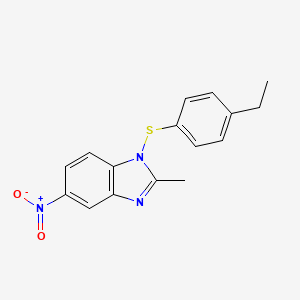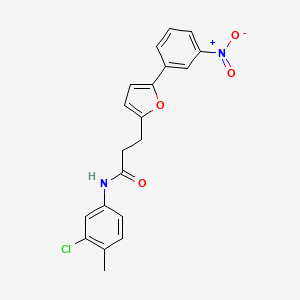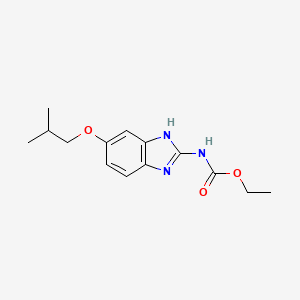
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate can be compared with other benzimidazole derivatives, such as:
Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: This compound has a similar structure but with a benzoyl group instead of an isobutoxy group.
Methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates: These compounds have different alkoxy groups and are studied for their antineoplastic and antifilarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and applications.
Properties
CAS No. |
882864-98-4 |
|---|---|
Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl N-[6-(2-methylpropoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-4-19-14(18)17-13-15-11-6-5-10(7-12(11)16-13)20-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
FMHWVINDGDXFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


